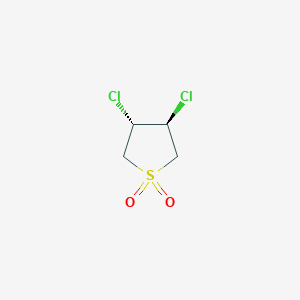
3-Bromo-5-(ethoxycarbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Bromo-5-(ethoxycarbonyl)benzoic acid” is a chemical compound with the molecular formula C10H9BrO4 . It has a molecular weight of 273.08 . It is a solid substance and is also known as this compound .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a bromo group at the 3rd position and an ethoxycarbonyl group at the 5th position . The carboxylic acid group is attached to the benzene ring .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It is stored in a sealed container at room temperature .Scientific Research Applications
Influence on Electronic Systems of Biologically Important Ligands
3-Bromo-5-(ethoxycarbonyl)benzoic acid is part of a broader class of compounds that have been studied for their interaction with metals and their influence on the electronic systems of biologically important ligands. Research focusing on benzoic acid derivatives, including similar compounds, has shown that metals can significantly perturb the electronic system of these molecules, affecting their reactivity and interaction with biological targets. This understanding is crucial for predicting the properties of molecules, including their reactivity and stability in complex compounds (Lewandowski, Kalinowska, & Lewandowska, 2005).
Regulation of Gut Functions
Benzoic acid, closely related to this compound, demonstrates significant potential in regulating gut functions. It has been used as an antibacterial and antifungal preservative in foods and feeds, where it shows promise in improving gut health by regulating enzyme activity, redox status, immunity, and microbiota. These findings suggest that derivatives of benzoic acid could also have applications in improving gut health and functions (Mao, Yang, Chen, Yu, & He, 2019).
Potential in Drug Development
A novel derivative of salicylic acid, which shares structural similarities with this compound, was identified as a promising compound for drug development. This compound, 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid, has shown potential in analgesic, anti-inflammatory, and antiplatelet activities, making it a potential alternative for existing drugs. This highlights the therapeutic possibilities of structurally related compounds like this compound in developing new medications (Tjahjono et al., 2022).
Renewable Chemical Feedstock
Research on converting plant biomass into valuable chemicals has highlighted the importance of derivatives like 5-ethoxymethylfurfural, a compound related to this compound. Such compounds can be derived from renewable sources and have potential applications in producing polymers, fuels, and other chemicals, indicating the role of this compound in sustainable chemistry and materials science (Chernyshev, Kravchenko, & Ananikov, 2017).
Safety and Hazards
Properties
IUPAC Name |
3-bromo-5-ethoxycarbonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-2-15-10(14)7-3-6(9(12)13)4-8(11)5-7/h3-5H,2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJVUJLICXDBNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide](/img/structure/B6592416.png)




![(R)-Methyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B6592454.png)





